molecular formula C19H20ClFN2O5S B11058320 5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B11058320
M. Wt: 442.9 g/mol
InChI Key: OJQQRQPUKWRDAJ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties. This specific compound is characterized by the presence of a chloro group, a fluoro group, a morpholine ring, and a benzenesulfonamide moiety, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step often involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group.

    Introduction of the Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents on the aromatic ring. This can be achieved using reagents such as chlorine gas or fluorinating agents under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable precursor reacts with morpholine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that favor the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amino derivatives if nitro groups are reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the field of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential The presence of the sulfonamide group suggests possible applications as antibacterial agents

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt folic acid synthesis in bacteria, leading to antibacterial effects. Additionally, the morpholine ring may interact with other biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-fluoro-2-methylphenyl)-2-hydroxybenzenesulfonamide: Lacks the morpholine ring but shares the core structure.

    N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide: Similar but without the chloro group.

    5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide: Lacks the fluoro and methyl groups on the phenyl ring.

Uniqueness

The uniqueness of 5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide lies in its combination of functional groups. The presence of both chloro and fluoro substituents, along with the morpholine ring and sulfonamide moiety, provides a distinct chemical profile that can be exploited for various applications. This combination of features is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H20ClFN2O5S

Molecular Weight

442.9 g/mol

IUPAC Name

5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

InChI

InChI=1S/C19H20ClFN2O5S/c1-13-15(21)3-2-4-16(13)22-29(25,26)18-11-14(20)5-6-17(18)28-12-19(24)23-7-9-27-10-8-23/h2-6,11,22H,7-10,12H2,1H3

InChI Key

OJQQRQPUKWRDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

Origin of Product

United States

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